Schisandrone

Übersicht

Beschreibung

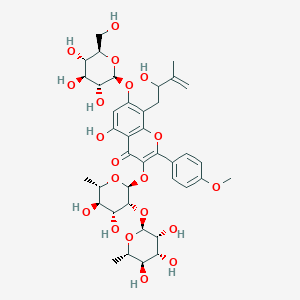

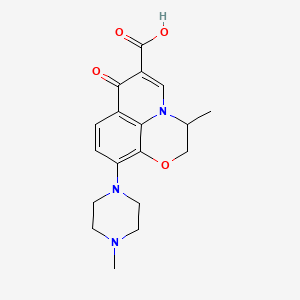

Schisandrone is a natural compound isolated from the fruits of Schisandra sphenanthera, a plant species belonging to the Schisandra genus. This compound is a 4-aryltetralone lignan and has been reported to possess various biological activities, including antioxidant properties and potential therapeutic effects on Alzheimer’s disease .

Wirkmechanismus

Target of Action

Schisandrone, a primary active compound within the widely used traditional medicinal plant Schisandra chinensis , has been identified to target α-hemolysin (Hla), a critical virulence determinant in the pathogenicity of Staphylococcus aureus . Hla plays a significant role in bacterial virulence, making it an appealing target for therapeutic applications .

Mode of Action

This compound interacts with its target, Hla, by inhibiting its production and thus hemolytic activity in a dose-dependent manner aureus . In addition, this compound has been found to down-regulate the transcriptional levels of hla, agrA, and RNAIII .

Biochemical Pathways

The implicated pathways associated with the action of this compound predominantly include nuclear factor-κB (NF-κB) pathways, Mitogen-activated protein kinase (MAPK), and Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) . These pathways play crucial roles in cellular processes such as inflammation, cell growth, and survival.

Pharmacokinetics

This compound exhibits a swift absorption and elimination profile in vivo, with a maximum concentration time (Tmax) of 2.07 hours and a half-life (t1/2) of 9.48 hours . The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism, which limits the clinical efficacy of this compound .

Result of Action

The molecular and cellular effects of this compound’s action include the significant alleviation of Hla-mediated injury of A549 cells co-cultured with S. aureus . In vivo studies further suggest that this compound combined with antibiotic ceftiofur exhibits a significant therapeutic effect on S. aureus infection .

Biochemische Analyse

Biochemical Properties

Schisandrone has been identified as an effective inhibitor of α-hemolysin (Hla), a virulence factor in Staphylococcus aureus . It inhibits Hla production and hemolytic activity in a dose-dependent manner without affecting the growth of S. aureus .

Cellular Effects

This compound has been shown to down-regulate the transcriptional levels of hla, agrA, and RNAIII . This results in a significant alleviation of Hla-mediated injury of A549 cells co-cultured with S. aureus .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the activity of Hla . This inhibition occurs at the transcriptional level, reducing the production of Hla and thus its hemolytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a dose-dependent inhibition of Hla production

Dosage Effects in Animal Models

In vivo studies have suggested that this compound combined with the antibiotic ceftiofur exhibits a significant therapeutic effect on S. aureus infection

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Schisandron beinhaltet die Extraktion und Isolierung aus den Früchten von Schisandra sphenanthera. Der Prozess umfasst typischerweise die folgenden Schritte:

Extraktion: Die Früchte werden getrocknet und zu einem feinen Pulver vermahlen. Das Pulver wird dann mit Lösungsmitteln wie Ethanol oder Methanol einer Lösungsmittelextraktion unterzogen.

Isolierung: Der Extrakt wird konzentriert und chromatographischen Verfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC) unterzogen, um Schisandron zu isolieren.

Industrielle Produktionsmethoden: Die industrielle Produktion von Schisandron folgt ähnlichen Extraktions- und Isolierungsverfahren, jedoch in größerem Maßstab. Der Prozess umfasst:

Extraktion im Großmaßstab: Verwendung von Lösungsmitteln und Geräten in Industriequalität, um Schisandron aus großen Mengen an Früchten von Schisandra sphenanthera zu extrahieren.

Chromatographische Trennung: Einsatz von Chromatographiesäulen im Großmaßstab zur Isolierung von Schisandron.

Reinigung: Verwendung industrieller Reinigungsverfahren, um einen hohen Reinheitsgrad von Schisandron zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Schisandron durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Schisandron kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Schisandron in seine reduzierten Formen umwandeln, wie z. B. Dihydroschisandron.

Substitution: Schisandron kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Verschiedene Reagenzien, darunter Halogene und Nucleophile, werden unter geeigneten Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte Derivate, reduzierte Formen und substituierte Verbindungen von Schisandron .

Wissenschaftliche Forschungsanwendungen

Chemie: Schisandron wird als Referenzverbindung in phytochemischen Studien und als Ausgangsmaterial für die Synthese anderer Lignane verwendet.

5. Wirkmechanismus

Schisandron übt seine Wirkungen über verschiedene molekulare Ziele und Wege aus:

Hemmung von α-Hämolysin: Schisandron hemmt die Produktion von α-Hämolysin, reduziert seine hämolytische Aktivität und lindert Hla-vermittelte Verletzungen in Zellen.

Antioxidative Aktivität: Die Verbindung verstärkt die Aktivität antioxidativer Enzyme und schützt Zellen vor oxidativem Stress.

Neuroprotektion: Schisandron hat sich gezeigt, dass es in Modellen für Alzheimer-Krankheit vor Lern- und Gedächtnisstörungen schützt, indem es oxidative Stresswege moduliert.

Vergleich Mit ähnlichen Verbindungen

Schisandron ist unter den Lignanen aufgrund seiner spezifischen biologischen Aktivitäten und seiner chemischen Struktur einzigartig. Ähnliche Verbindungen sind:

Schizandrin: Ein weiteres Lignan aus Schisandra-Arten mit leberschützenden und antioxidativen Eigenschaften.

Schisantherin A: Bekannt für seine entzündungshemmenden und neuroprotektiven Wirkungen.

Deoxyschisandrin: Zeigt antioxidative und krebshemmende Wirkungen.

Im Vergleich zu diesen Verbindungen zeichnet sich Schisandron durch seine spezifische Hemmung von α-Hämolysin und seine potenziellen therapeutischen Wirkungen bei Alzheimer-Krankheit aus .

Eigenschaften

IUPAC Name |

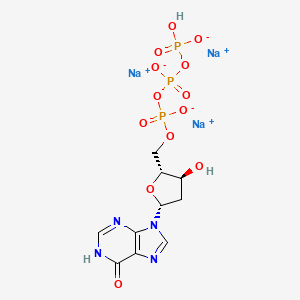

(2S,3S,4R)-4-(3,4-dimethoxyphenyl)-7-hydroxy-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-11-12(2)21(23)15-9-16(22)18(25-4)10-14(15)20(11)13-6-7-17(24-3)19(8-13)26-5/h6-12,20,22H,1-5H3/t11-,12+,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKPZVVNEGETTG-XAAFQQQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)OC)OC)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Schisandrone and where is it found?

A1: this compound is a lignan, a type of natural product, found in the fruit of the Schisandra species, particularly Schisandra sphenanthera [, ].

Q2: What are the potential benefits of this compound in Alzheimer’s disease models?

A2: Studies in rat models of Alzheimer's disease induced by amyloid-beta (Aβ) suggest that this compound may:

- Improve learning and memory: this compound administration has been linked to reduced escape latency in Morris water maze tests, indicating enhanced learning and memory capabilities [, , ].

- Reduce oxidative stress: It may elevate the activity of antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in the brain [, ].

- Decrease inflammatory markers: this compound has been shown to decrease the levels of IL-1β and iNOS mRNA in the hippocampus of AD model rats, suggesting anti-inflammatory effects [].

Q3: How does this compound impact neuronal cells directly affected by Aβ?

A3: Research on cultured hippocampal neurons indicates that this compound may protect neurons by maintaining intracellular calcium homeostasis. It appears to achieve this by inhibiting the increase in intracellular calcium levels ([Ca²⁺]ᵢ) induced by Aβ [].

Q4: What is the relationship between this compound and the NF-kB signaling pathway?

A4: this compound has been shown to influence the NF-kB signaling pathway, which is involved in inflammatory responses. Studies have reported a decrease in the expression of NF-kB and iNOS in the hippocampus of rats treated with this compound. This suggests that this compound might exert its protective effects, at least partially, by modulating the NF-kB pathway [].

Q5: Does this compound interact with other systems beyond the central nervous system?

A5: Yes, research indicates that this compound demonstrates antioxidant properties in other organs as well. It has been shown to inhibit lipid peroxidation induced by various factors in the microsomes of the brain, liver, and kidney cells of rats. Notably, its potency in inhibiting lipid peroxidation was found to be greater than that of vitamin E [].

Q6: Are there any structural insights into this compound?

A6: this compound belongs to the 4-aryltetralone lignan family []. While the provided abstracts don't delve into detailed spectroscopic data, they highlight its structure as a key characteristic influencing its activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 8-chloro-2,3-dihydropyrido[3,2-F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B3030781.png)

![2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride](/img/structure/B3030787.png)

![(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B3030789.png)